molecular formula C15H14ClNO3 B1201015 Zomepirac CAS No. 33369-31-2

Zomepirac

Numéro de catalogue B1201015
Numéro CAS: 33369-31-2
Poids moléculaire: 291.73 g/mol
Clé InChI: ZXVNMYWKKDOREA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zomepirac, formerly marketed as Zomax tablets, is a non-steroidal anti-inflammatory drug (NSAID) that has antipyretic actions . It was developed by McNeil Pharmaceutical and was associated with fatal and near-fatal anaphylactoid reactions . The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983 .


Synthesis Analysis

Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine (MeNH2) via modification of the Hantzsch pyrrole synthesis . This process involves saponification, monoesterification, and thermal decarboxylation .


Molecular Structure Analysis

Zomepirac is the sodium salt of 5-(4-chlorobenzoyl)-1,4 dimethyl-1H-pyrrole-2-acetate dihydrate . It is a pyrrole-acetic acid which is structurally related to tolmetin . The chemical structure differs from other NSAIDs in that the central benzene ring has been replaced by a pyrrole .


Chemical Reactions Analysis

Zomepirac shares the pharmacology of the other NSAIDs by decreasing prostaglandin synthesis . It undergoes extensive biotransformation in the liver .


Physical And Chemical Properties Analysis

Zomepirac has a molecular formula of C15H14ClNO3 and an average mass of 291.73 g/mol .

Applications De Recherche Scientifique

  • Pharmacological Properties and Analgesic Efficacy : Zomepirac is closely related chemically to tolmetin, a non-steroidal anti-inflammatory agent. It has been effective in various acute and chronic pain states and has been compared in efficacy to aspirin, codeine, and morphine. However, it is not likely to produce tolerance, physical or psychological dependence (Morley, Brogden, Carmine, Heel, Speight, & Avery, 1982).

  • Binding to Plasma Protein : Zomepirac shows irreversible binding to plasma protein, which is both time- and pH-dependent. This binding occurs through its metabolite, zomepirac acyl glucuronide, and might contribute to its immunological reactions (Smith, Mcdonagh, & Benet, 1986).

  • Renal Effects : Zomepirac has been associated with nonoliguric acute renal failure, improving upon cessation of the drug. It should be used with caution, especially in patients with compromised renal functions (McCarthy, Schwartz, Blair, Pierides, & Van den Berg, 1982).

  • Liver Injury : Zomepirac has been implicated in immune-mediated liver injury. Studies in CD26-deficient mice show that zomepirac metabolites can form covalent adducts with liver proteins, potentially contributing to liver toxicity (Wang, Gorrell, Abbott, Jaggi, Marguet, & Dickinson, 2002).

  • Effects on Hemostasis : Zomepirac has been shown to affect platelet function and hemostasis in humans, with effects on bleeding time and platelet adhesiveness, aggregation, and serotonin release (Ch, Kahn Sb, Muschek Ld, Tighe Jj, Ng Kt, & Minn Fl, 1980).

  • Use in Dysmenorrhea : It has been effective in relieving symptoms of primary dysmenorrhea syndrome, showing better efficacy than placebo in a double-blind, crossover study (Budoff, 1982).

  • Central Analgesic Activity : Zomepirac's central analgesic activity has been demonstrated in studies involving intraneural electrical stimulation, indicating a central mechanism of action, possibly through inhibition of prostaglandin synthesis (Schady & Torebjörk, 1984).

  • Abnormal Glucuronidation in Liver Disease : Zomepirac's metabolism in patients with liver disease, particularly in cirrhosis, shows abnormal glucuronidation, suggesting that dosage adjustments may be necessary for these patients (Witassek, Bircher, Huguenin, & Preisig, 2007).

Safety And Hazards

Zomepirac is fatal if swallowed, toxic in contact with skin or if inhaled . It is associated with an increased incidence of urogenital symptoms such as dysuria and pyuria . Because of tumorigenicity in rats, the drug is contraindicated in children, pregnant women, and nursing mothers .

Propriétés

IUPAC Name

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNMYWKKDOREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64092-48-4 (hydrochloride salt)
Record name Zomepirac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023754
Record name Zomepirac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zomepirac

CAS RN

33369-31-2, 64092-49-5
Record name Zomepirac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33369-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zomepirac [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zomepirac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZOMEPIRAC SODIUM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Zomepirac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zomepirac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOMEPIRAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 4.0 g. (0.0125 mole) of ethyl 5-(ρ-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate in 26 ml. of 0.5N sodium hydroxide (0.013 mole) is heated under reflux for 30 mins. The resulting solution is acidified with dilute hydrochloric acid, and the precipitated solid is collected by filtration, air dried and recrystallized from 2-propanol to give 5-(ρ-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetic acid as a white crystalline solid, M.P. 178°-179° C.
Quantity
0.0125 mol
Type
reactant
Reaction Step One
Quantity
0.013 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

About 31 grams of the lower alkyl ester form of 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate are saponified in 225 ml. of an aqueous reaction medium containing 0.12 M.NaOH. Saponification is carried out at about 90° C. for a period of from about 2 to 4 hours. At the end of this period, the aqueous saponification medium is cooled to a temperature of 0° to 5° C. The resulting insoluble first crop of acetate salt product is removed from the aqueous mother liquor. An 86-88% yield of Zomepirac [sodium 5-(p-chlorobenzoyl)-1,4 -dimethylpyrrole-2-acetate] is thereby realized based on the amount of ester initially employed.
[Compound]
Name
lower alkyl ester
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
86%

Synthesis routes and methods III

Procedure details

A solution of 0.01 mole of ethyl 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate in 12 ml. (0.012 mole) of IN sodium hydroxide solution and 5 ml. of 95% ethanol is refluxed for 30 minutes. The solution is diluted with water and the ethanol evaporated in vacuo. The remaining solution is filtered and the filtrate acidified with dilute HCl. The precipitated solid is collected by filtration and recrystallized from methanol-water to yield the product, 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetic acid.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zomepirac
Reactant of Route 2
Zomepirac
Reactant of Route 3
Zomepirac
Reactant of Route 4
Zomepirac
Reactant of Route 5
Zomepirac
Reactant of Route 6
Reactant of Route 6
Zomepirac

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.